9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
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Overview
Description
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the class of acridinediones This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple methyl groups attached to a hexahydroacridinedione core
Preparation Methods
The synthesis of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions . This reaction can be catalyzed by various agents, including l-proline and p-toluenesulfonic acid, to improve yield and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid.
Scientific Research Applications
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is also explored for its use in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds include other acridinediones and related heterocyclic compounds. For example:
Spiro[acridine-9,2′-indoline]-1,3,8-trione: This compound shares a similar core structure but includes an indoline moiety, which gives it different biological properties.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
In comparison, 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H26ClNO2 |
---|---|
Molecular Weight |
383.9g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26ClNO2/c1-22(2)9-15-20(17(26)11-22)19(13-7-5-6-8-14(13)24)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
InChI Key |
HXQWSPXXQBINLN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
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